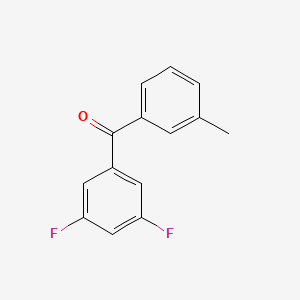

3,5-Difluoro-3'-methylbenzophenone

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The incorporation of fluorine into organic molecules dramatically alters their physical and chemical properties, a strategy that is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. sigmaaldrich.comgoogle.com This stability is a key factor in their widespread use. It is estimated that 20% of all pharmaceuticals and between 30-40% of agrochemicals are organofluorine compounds. sigmaaldrich.com

In medicinal chemistry, adding fluorine can enhance a drug's metabolic stability, improving its half-life and efficacy. jmu.edu Fluorine's high electronegativity can also influence a molecule's binding affinity to biological targets. jmu.edu In materials science, fluorinated polymers are prized for their high thermal stability and chemical resistance, leading to applications such as specialty lubricants, non-flammable fire-fighting foams, and components in liquid crystal displays. sigmaaldrich.com

The Benzophenone (B1666685) Scaffold: A Versatile Platform in Organic Synthesis and Materials Science

The benzophenone motif, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and versatile structure in chemistry. nih.govnih.gov This scaffold is found in numerous naturally occurring molecules that exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antioxidant properties. nih.gov

Beyond its presence in nature, the benzophenone core serves as a fundamental building block for synthetic chemists. nih.gov Its structure allows for various substitutions on the phenyl rings, enabling the fine-tuning of electronic and steric properties to create a vast library of derivatives. nih.gov This adaptability has led to the development of numerous commercial products, from potent nonsteroidal anti-inflammatory drugs like ketoprofen (B1673614) to materials used in perfumes and as photoinitiators in polymer chemistry. nih.gov The synthesis of benzophenone derivatives can be achieved through several methods, including the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride.

Specific Research Focus on 3,5-Difluoro-3'-methylbenzophenone within the Chemical Literature

A review of the scientific literature indicates that this compound is recognized as a distinct chemical entity, available as a building block for chemical synthesis. However, dedicated research studies focusing specifically on its synthesis, reactivity, or application are not extensively documented in publicly accessible databases. The compound is often listed in chemical supplier catalogs and databases, which points to its use as a potential intermediate or starting material for creating more complex molecules.

While direct research is limited, its structure—combining the stable 3,5-difluorophenyl group with a 3'-methylphenyl group—suggests potential for investigation in areas where the properties of both fluorinated and methylated benzophenones are of interest. For context, related isomers such as 3,5-Difluoro-2'-methylbenzophenone and 3,5-Difluoro-4'-methylbenzophenone are also documented as chemical building blocks. nih.gov The specific placement of the methyl group at the 3'-position in the target compound would offer a unique steric and electronic profile compared to its isomers, which could be exploited in various synthetic applications, though such studies are not yet prominent in the literature.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHULHAVAVOBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374268 | |

| Record name | 3,5-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-06-9 | |

| Record name | 3,5-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 3 Methylbenzophenone

Established Synthetic Routes for Benzophenone (B1666685) Derivatives

The construction of the benzophenone scaffold is a well-documented area of organic synthesis. Friedel-Crafts acylation stands as the most traditional and widely used method, while newer cross-coupling reactions offer alternative pathways with distinct advantages.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.com For 3,5-Difluoro-3'-methylbenzophenone, this would typically involve the reaction of 1,3-difluorobenzene (B1663923) with 3-methylbenzoyl chloride. The core of this reaction is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. numberanalytics.comlibretexts.org

The general reaction is as follows:

1,3-Difluorobenzene + 3-Methylbenzoyl Chloride → this compoundFriedel-Crafts Acylation Strategies for Diarylmethanones

Optimization of Catalyst Systems and Reaction Conditions

The success of a Friedel-Crafts acylation hinges on the careful optimization of catalysts and reaction conditions. numberanalytics.com

Catalyst Systems: Lewis acids are essential for activating the acylating agent. numberanalytics.com While aluminum chloride (AlCl₃) is the traditional catalyst, its high reactivity can sometimes lead to side reactions and its stoichiometric requirement complicates product purification. nih.govacs.org Modern approaches explore a variety of alternative catalysts to mitigate these issues.

| Catalyst Type | Examples | Advantages & Considerations |

| Traditional Lewis Acids | AlCl₃, BF₃, FeCl₃ | High reactivity, widely available. Can require more than stoichiometric amounts and lead to complex workups. numberanalytics.comnih.govacs.org |

| Milder Lewis Acids | ZnCl₂, ZrCl₄ | Offer improved selectivity and may not require harsh reaction conditions. numberanalytics.comrsc.org |

| Solid Acid Catalysts | Zeolites, Metal-Organic Frameworks (MOFs), Phosphotungstic Acid | Heterogeneous nature allows for easier separation and catalyst recycling, promoting greener synthesis. numberanalytics.comnih.govacs.orgnih.gov |

| Metal Triflates | Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Can be used in smaller, catalytic amounts and are often more tolerant of functional groups. numberanalytics.comacs.org |

Reaction Conditions: Solvent and temperature play a crucial role in reaction efficiency and selectivity. numberanalytics.com

Solvents: The choice of solvent can influence the solubility of reactants and the stability of the reactive intermediates. Dichloromethane and nitrobenzene (B124822) are common polar solvents that can stabilize the acylium ion. numberanalytics.comnumberanalytics.com In some cases, solvent-free conditions using the aromatic substrate as the solvent or using deep eutectic solvents can offer environmental and efficiency benefits. rsc.orgacs.org

Temperature: Elevated temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts. numberanalytics.com The optimal temperature must be determined empirically for each specific substrate combination.

Microwave Irradiation: This technique can significantly accelerate reaction times and improve yields by providing rapid and uniform heating. numberanalytics.comnih.govrsc.org

Regioselectivity and Isomer Control in Acylation Reactions

In the synthesis of this compound via Friedel-Crafts acylation of 1,3-difluorobenzene, controlling the position of the incoming acyl group is paramount. The directing effects of the substituents on the aromatic ring govern the regiochemical outcome.

The two fluorine atoms on 1,3-difluorobenzene are deactivating groups but are ortho, para-directors. The most likely site of acylation is the C4 position, which is para to one fluorine atom and ortho to the other. The C2 position, situated between the two fluorine atoms, is highly sterically hindered and electronically deactivated, making substitution at this position less favorable. Acylation at the C5 position is equivalent to the C3 position, and acylation at the C6 position is equivalent to the C2 position. Therefore, the primary product expected is 4-acylated 1,3-difluorobenzene, which corresponds to the desired 3,5-difluoroaryl moiety of the target ketone.

The acylation of toluene (B28343) (representing the methylbenzene moiety) is known to yield a mixture of ortho and para isomers, with the para isomer typically predominating due to reduced steric hindrance. chegg.com However, in the planned synthesis, the acylation occurs on the difluorinated ring, thus the regioselectivity is determined by the fluorine substituents.

Modern organic synthesis offers several powerful cross-coupling methods for the formation of carbon-carbon bonds, providing alternatives to Friedel-Crafts chemistry for the synthesis of diaryl ketones. researchgate.netconicet.gov.ar These reactions often proceed under milder conditions and exhibit greater functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. mdpi.comedu.krd For the target molecule, two main pathways are conceivable:

Reaction of a 3,5-difluorophenylboronic acid with 3-methylbenzoyl chloride.

Reaction of a 3-methylphenylboronic acid with 3,5-difluorobenzoyl chloride.

The Suzuki-Miyaura reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. mdpi.comorganic-chemistry.orgresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.orgorganic-chemistry.orgwikipedia.org While typically used to form substituted alkenes, variations of this reaction can be adapted for ketone synthesis. For instance, coupling an aryl halide with an alcohol can lead to a ketone product. rsc.org Dehydrogenative Heck-type reactions also represent an emerging strategy. nih.gov

Other Cross-Coupling Reactions:

Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. conicet.gov.ar

Fukuyama Coupling: This method uses a thioester and an organozinc reagent in a palladium-catalyzed reaction to form ketones. rsc.org

These cross-coupling methods often provide better control over regioselectivity compared to Friedel-Crafts acylation, as the coupling partners have predefined points of connection. researchgate.net

Precursor Synthesis and Targeted Fluorination Strategies

The synthesis of the 3,5-difluorinated aromatic core is a key step. Several routes exist to produce compounds like 1,3-difluorobenzene or 3,5-difluoroaniline, which can then be used in subsequent reactions.

From 1,3,5-Trichlorobenzene: One industrial route starts with 1,3,5-trichlorobenzene, which can be fluorinated to produce 1,3,5-trifluorobenzene. google.com This intermediate can then be selectively aminated to yield 3,5-difluoroaniline. google.comgoogle.com

From 2,4-Difluoroaniline: Deamination of 2,4-difluoroaniline, often through a diazotization reaction followed by hydro-de-diazotization, can produce 1,3-difluorobenzene. chemicalbook.comtandfonline.comtandfonline.com

From 1,2,4-Trichlorobenzene: An alternative pathway involves the nitration of 1,2,4-trichlorobenzene, followed by halogen exchange to introduce fluorine atoms, and subsequent reduction and deamination to arrive at 1,3-difluorobenzene. tandfonline.comtandfonline.com

From 3,5-Dinitro Compounds: Fluorodenitration, the substitution of a nitro group with a fluorine atom, can be employed. For example, 3,5-dinitro-1-(pentafluorosulfanyl)benzene can be converted to 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrating the feasibility of this transformation on related structures. nih.govresearchgate.net

The other key precursor, 3-methylbenzoyl chloride , is typically prepared from 3-methylbenzoic acid (m-toluic acid) by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.comguidechem.com

Strategies for Introducing Fluorine Substituents onto Aromatic Systems

The introduction of fluorine atoms onto aromatic rings is a critical aspect of synthesizing fluorinated compounds like this compound. Two primary strategies are employed: electrophilic fluorination and nucleophilic fluorination.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. wikipedia.orgnumberanalytics.com A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used for this purpose. wikipedia.orgnumberanalytics.com These reagents are generally more stable and easier to handle than elemental fluorine. wikipedia.org The mechanism of electrophilic fluorination is complex and can proceed through different pathways depending on the reagent and substrate. wikipedia.org For the synthesis of a precursor to this compound, one could envision the electrophilic fluorination of a suitable benzophenone or a precursor aromatic ring.

Nucleophilic fluorination , conversely, utilizes a nucleophilic fluoride (B91410) source to displace a leaving group on an aromatic ring. This is often achieved through the use of alkali metal fluorides, such as potassium fluoride (KF), or other fluoride sources like Deoxo-Fluor®. orgsyn.orgsigmaaldrich.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For example, a dihydroxy-methylbenzophenone could potentially be converted to its difluoro analogue via a two-step process involving the formation of a bis(triflate) followed by nucleophilic substitution with a fluoride salt. Deoxo-Fluor® and DAST (diethylaminosulfur trifluoride) are powerful reagents for converting hydroxyl groups to fluorines, though they are known to be more effective for aliphatic alcohols and can require harsh conditions for less reactive aromatic hydroxyl groups. orgsyn.orgsigmaaldrich.com

Derivatization and Further Functionalization of this compound

The presence of a methyl group and two aromatic rings in this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations at the Methyl Group

The benzylic methyl group is a key site for functionalization.

Oxidation of the methyl group can lead to the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) are typically employed for this transformation, converting the methyl group to a carboxyl group. nih.govnitrkl.ac.in This reaction provides a route to difluorobenzophenone dicarboxylic acid derivatives.

Benzylic bromination offers another pathway for derivatization. The methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and light. manac-inc.co.jpcommonorganicchemistry.comlibretexts.orgmychemblog.com This reaction proceeds via a free-radical chain mechanism to yield the corresponding bromomethyl derivative, which is a versatile intermediate for further nucleophilic substitution reactions. manac-inc.co.jpmychemblog.com

Introduction of Additional Functional Groups on Aromatic Rings

The aromatic rings of this compound can also be functionalized through electrophilic aromatic substitution reactions.

Nitration of the aromatic rings can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comsoton.ac.ukchemguide.co.uk The fluorine atoms on one ring and the methyl and carbonyl groups on the other will direct the position of the incoming nitro group. The electron-withdrawing nature of the fluorine atoms and the carbonyl group will generally deactivate the rings towards electrophilic attack, potentially requiring harsher reaction conditions.

Halogenation , such as bromination or chlorination, can also be performed on the aromatic rings. youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com These reactions are typically carried out in the presence of a Lewis acid catalyst, like iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.com The regioselectivity of the halogenation will be influenced by the directing effects of the existing substituents.

Reactivity and Mechanistic Investigations of 3,5 Difluoro 3 Methylbenzophenone

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Framework

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. In 3,5-Difluoro-3'-methylbenzophenone, two aromatic rings are available for electrophilic attack, and the outcome of such reactions is determined by the directing and activating or deactivating effects of the existing substituents.

Influence of Fluoro and Methyl Substituents on Ring Activation and Deactivation

The two aromatic rings of this compound exhibit different levels of activation towards electrophiles. The ring bearing the two fluorine atoms is significantly deactivated. Fluorine, being a highly electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgjmu.edu Although halogens can also donate a lone pair of electrons through resonance (+R), the inductive effect of fluorine is dominant. libretexts.org

Conversely, the ring bearing the methyl group is activated. The methyl group is an electron-donating group (+I effect), which increases the electron density of the aromatic ring, thereby making it more nucleophilic and more reactive towards electrophiles. libretexts.org

Positional Selectivity in Electrophilic Attack

The directing effects of the substituents determine the position of electrophilic attack on each ring.

On the 3,5-difluorophenyl ring: The two fluorine atoms, despite being deactivating, are ortho, para-directors. libretexts.org However, due to the strong deactivation of this ring, electrophilic substitution is less likely to occur here compared to the methyl-substituted ring. If substitution were to occur, the electrophile would be directed to the positions ortho or para to the fluorine atoms. Given the meta disposition of the two fluorine atoms, the C2, C4, and C6 positions are all ortho or para to a fluorine atom. Steric hindrance would also play a role in determining the final substitution pattern.

On the 3'-methylphenyl ring: The methyl group is an activating, ortho, para-director. libretexts.org Therefore, electrophilic attack is most likely to occur on this ring at the positions ortho (C2' and C6') and para (C4') to the methyl group. The carbonyl group, being a meta-director, would direct incoming electrophiles to the C2' and C6' positions of this ring. The combined directing effects of the methyl and benzoyl groups would likely favor substitution at the C2' and C6' positions, which are ortho to the activating methyl group and meta to the deactivating carbonyl group.

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution

| Ring | Substituents | Activating/Deactivating Effect | Directing Effect | Predicted Position of Attack |

| 3,5-Difluorophenyl | Two Fluoro atoms, Carbonyl | Deactivated | ortho, para | C2, C4, C6 (less favored) |

| 3'-Methylphenyl | Methyl group, Carbonyl | Activated | ortho, para (Methyl), meta (Carbonyl) | C2', C6' (more favored) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org

Reactivity of Fluorine Substituents Towards Nucleophilic Displacement

The fluorine atoms on the 3,5-difluorophenyl ring of this compound are susceptible to nucleophilic displacement. The strong electron-withdrawing nature of the fluorine atoms and the carbonyl group makes the aromatic ring electron-deficient and thus a good substrate for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of the carbonyl group, particularly its ability to withdraw electrons from the ortho and para positions, activates the ring towards nucleophilic attack. In the case of 3,5-difluorobenzophenone (B68835) derivatives, nucleophilic substitution at the fluorine positions has been utilized in the synthesis of polymers like poly(ether ether ketone) (PEEK), demonstrating the feasibility of this reaction. csbsju.edu Studies on other fluorinated benzophenones have also shown that fluorine atoms can be displaced by various nucleophiles, including amines. researchgate.net The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. nii.ac.jp

Carbonyl Group Transformations

The ketone moiety in this compound is a site for various chemical transformations, with reduction being a prominent example.

Reduction Reactions of the Ketone Moiety

The carbonyl group of this compound can be readily reduced to a secondary alcohol, (3,5-difluorophenyl)(3'-methylphenyl)methanol. This transformation can be achieved using a variety of reducing agents.

A common and effective method for the reduction of benzophenones is the use of sodium borohydride (B1222165) (NaBH4). youtube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). youtube.com The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding alcohol. While the reaction can be performed in solution, solvent-free reductions of solid benzophenones with sodium borohydride have also been reported. acs.org

Other reducing agents such as lithium aluminum hydride (LiAlH4) can also be employed for this transformation. Photochemical reduction of benzophenones is another possibility, often involving a hydrogen atom donor. csbsju.edu

Table 2: Common Reducing Agents for Benzophenone Reduction

| Reducing Agent | Typical Solvent | Comments |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | More powerful reducing agent, less selective. |

| Hydrogen (H2) with Catalyst (e.g., Pd, Pt, Ni) | Various | Catalytic hydrogenation. |

| Sodium metal in alcohol | Ether | Dissolving metal reduction. csbsju.edu |

Condensation and Addition Reactions Involving the Carbonyl

No studies detailing the condensation or addition reactions specific to this compound have been found. General reactivity of benzophenones suggests they can undergo reactions such as Wittig olefination, Grignard additions, and reductions of the carbonyl group. The electron-withdrawing nature of the fluorine atoms would be expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted benzophenone. However, without experimental data, reaction kinetics and product yields remain unknown.

Oxidation Reactions of the Methyl Group and Aromatic Rings

There is no published research on the oxidation of the methyl group or the aromatic rings of this compound. Typically, the methyl group on the phenyl ring could be oxidized to a carboxylic acid under strong oxidizing conditions. The electron-richness of the methyl-substituted ring and the electron-poor nature of the difluorinated ring would likely lead to selective oxidation, but specific reagents, conditions, and outcomes have not been reported.

Advanced Mechanistic Studies

A thorough search did not yield any advanced mechanistic studies, including the elucidation of reaction pathways, transition state analyses, or QSAR investigations for this specific compound. Such studies are crucial for a deep understanding of a compound's reactivity and require significant experimental and computational research, which does not appear to have been conducted for this compound.

Photochemical Behavior and Excited State Chemistry of 3,5 Difluoro 3 Methylbenzophenone

Photoexcitation Processes and Electronic Transitions

Upon absorption of ultraviolet (UV) light, 3,5-Difluoro-3'-methylbenzophenone is promoted from its electronic ground state (S₀) to an excited singlet state (Sₙ). For benzophenones, the lowest energy absorption band typically corresponds to the n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is formally forbidden by symmetry and thus has a low molar extinction coefficient. At shorter wavelengths, more intense π→π* transitions occur within the aromatic rings.

Following initial excitation to a higher singlet state (S₂ or higher), rapid internal conversion (IC) typically leads to the population of the lowest excited singlet state (S₁). For most benzophenones, the S₁ state is of n,π* character.

Energy Transfer Mechanisms within the Molecular System

Once in the S₁ state, this compound has several decay pathways. A key process for benzophenones is highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). This process is facilitated by spin-orbit coupling, which is particularly effective between singlet and triplet states of different orbital character (e.g., ¹n,π* and ³π,π). In benzophenone (B1666685), the S₁ (n,π) and a low-lying T₂ (π,π*) state are close in energy, leading to a very fast ISC rate, often on the picosecond timescale.

After ISC to an upper triplet state (like T₂), the molecule rapidly relaxes via internal conversion to the lowest triplet state, T₁. The T₁ state of benzophenone is typically of n,π* character and is relatively long-lived (microseconds in the absence of quenchers), allowing it to participate in various photochemical reactions. The fluorine and methyl substituents are not expected to fundamentally change this general mechanism, although they may influence the precise energies of the singlet and triplet states and the rates of intersystem crossing and internal conversion.

The table below summarizes the key photophysical processes.

| Process | Description | Typical Timescale |

| UV Absorption | Excitation from the ground state (S₀) to an excited singlet state (Sₙ). | Femtoseconds (fs) |

| Internal Conversion (IC) | Non-radiative relaxation from a higher excited state to a lower one of the same multiplicity (e.g., S₂ → S₁). | Sub-picoseconds (ps) |

| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). | Picoseconds (ps) |

| Vibrational Relaxation | Loss of excess vibrational energy within an electronic state. | Picoseconds (ps) |

| Phosphorescence | Radiative decay from the lowest triplet state (T₁) to the ground state (S₀). | Milliseconds (ms) to seconds (s) |

| Fluorescence | Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). | Nanoseconds (ns) |

Note: The timescales are typical for benzophenones and may be influenced by the specific substitution pattern of this compound.

Photoreactivity and Light-Induced Transformations

The rich photochemistry of benzophenones stems from the reactivity of the long-lived T₁ state, which behaves like a diradical.

In the absence of suitable intermolecular reaction partners, substituted benzophenones can undergo intramolecular reactions. For this compound, a potential intramolecular reaction is hydrogen abstraction from the methyl group by the excited carbonyl oxygen. This would proceed via a six-membered ring transition state to form a biradical intermediate. Subsequent radical-radical coupling could lead to the formation of a cyclobutanol (B46151) derivative.

Furthermore, studies on 3-(hydroxymethyl)benzophenone have revealed a formal intramolecular photoredox process in aqueous acidic solutions, where the benzophenone moiety is reduced and the meta-substituent is oxidized. nih.govcdnsciencepub.comacs.orgcdnsciencepub.com This "photochemical meta effect" suggests the possibility of unusual intramolecular reactivity for this compound under specific conditions, potentially involving the methyl group or other transformations facilitated by electronic communication across the meta-substituted ring. nih.govcdnsciencepub.com

The most characteristic intermolecular reaction of the benzophenone triplet state is hydrogen abstraction from a suitable hydrogen-donating solvent or substrate. For example, in a solvent like 2-propanol, the excited this compound would abstract a hydrogen atom to form a ketyl radical and a solvent-derived radical. Dimerization of the ketyl radicals can lead to the formation of a pinacol.

This propensity for hydrogen abstraction is the basis for the use of benzophenones as photosensitizers. The excited benzophenone can abstract a hydrogen atom from a substrate, thereby initiating a radical chain reaction or other chemical transformations in the substrate.

Mechanisms of Photochemical Reaction Pathways

The primary photochemical reactions of this compound are expected to originate from its lowest triplet state (T₁).

Hydrogen Abstraction: The mechanism for intermolecular hydrogen abstraction can be generalized as follows:

Photoexcitation and Intersystem Crossing: (C₆H₅)(C₆H₃F₂)C=O + hν → ¹[(C₆H₅)(C₆H₃F₂)C=O]* → ³[(C₆H₅)(C₆H₃F₂)C=O]*

Hydrogen Atom Transfer (HAT): ³[(C₆H₅)(C₆H₃F₂)C=O]* + R-H → (C₆H₅)(C₆H₃F₂)Ċ-OH + R•

Radical Recombination/Further Reactions: 2 (C₆H₅)(C₆H₃F₂)Ċ-OH → Pinacol Product R• + R• → Dimer Product

The fluorine atoms, being electron-withdrawing, could increase the electrophilicity of the n-orbital on the carbonyl oxygen in the T₁ state, potentially enhancing its reactivity towards hydrogen abstraction compared to unsubstituted benzophenone. The methyl group is unlikely to significantly affect the intrinsic reactivity of the carbonyl group but serves as a potential site for intramolecular reactions.

Application Potential in Photochemistry (e.g., Photocatalysis, Photoinitiator Systems)

The photochemical properties of benzophenones make them suitable for a variety of applications.

Photocatalysis: Benzophenone derivatives are widely used as photocatalysts for hydrogen atom transfer (HAT) reactions. nih.govacs.org By absorbing light and then abstracting a hydrogen atom from a substrate, they can generate substrate radicals that can participate in a wide range of synthetic transformations, including C-C bond formation and functionalization of C-H bonds. The specific substitution on this compound could be used to tune the solubility, absorption properties, and redox potential of the photocatalyst for specific applications.

Photoinitiator Systems: Benzophenones are classic Type II photoinitiators for free-radical polymerization. rsc.orgnih.govgoogle.comnih.gov In the presence of a co-initiator (typically a hydrogen donor like an amine or a thiol), the excited benzophenone abstracts a hydrogen atom to generate an initiating radical. The substituents on this compound could enhance its performance as a photoinitiator, for instance, by improving its molar extinction coefficient at the wavelength of the light source or by increasing its migration stability in the cured polymer. rsc.orgnih.govresearchgate.net The synthesis of polymers like PEEK using 3,5-difluorobenzophenone (B68835) derivatives also points to their utility in materials science. wright.edu

Applications of 3,5 Difluoro 3 Methylbenzophenone in Materials Science

Utilization as a Monomer or Chemical Intermediate in Polymer Synthesis

The primary application of 3,5-Difluoro-3'-methylbenzophenone in materials science is anticipated to be as a monomer or a comonomer in the synthesis of high-performance polymers, particularly those within the poly(aryl ether ketone) family.

Poly(aryl ether ketone)s (PAEKs) and the well-known Poly(ether ether ketone) (PEEK) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis of these polymers typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalobenzophenone monomer. researchgate.net The most common dihalobenzophenone used is 4,4'-difluorobenzophenone (B49673). researchgate.net

The incorporation of this compound into the PAEK or PEEK backbone would proceed via the same mechanism, with the fluorine atoms being susceptible to displacement by a phenoxide nucleophile. The key distinction lies in the resulting polymer architecture. Unlike the linear and highly regular structure derived from 4,4'-difluorobenzophenone, the use of a 3,5-disubstituted monomer introduces a kink in the polymer chain. This is due to the meta-positioning of the fluorine atoms.

Furthermore, the presence of the pendant methylbenzophenone group would disrupt the close packing of the polymer chains. Research on analogous systems, such as those using 3,5-difluorobenzophenone (B68835), has shown that this disruption of symmetry and regularity leads to a reduction in the crystallinity of the resulting polymer. researchgate.net This can be a desirable outcome, as it often improves the solubility and processability of these otherwise intractable polymers. researchgate.net Copolymers could be synthesized by using a mixture of this compound and 4,4'-difluorobenzophenone to precisely tailor the degree of crystallinity and, consequently, the material's properties. researchgate.net

| Monomer System | Resulting Polymer Structure | Effect on Crystallinity | Typical Glass Transition Temperature (Tg) | Key Properties | Reference |

|---|---|---|---|---|---|

| 4,4'-Difluorobenzophenone + Hydroquinone | Linear, regular | High | ~143 °C (for PEEK) | High strength, high chemical resistance, low solubility | researchgate.net |

| 3,5-Difluorobenzophenone + Hydroquinone | Kinked, with pendant benzoyl group | Reduced/Amorphous | Varies with composition | Improved solubility and processability | researchgate.net |

| This compound + Bisphenol (Hypothetical) | Kinked, with pendant methylbenzoyl group | Expected to be reduced | Not reported | Potentially enhanced solubility, altered mechanical and thermal properties | N/A |

The kinetics of polymerization can be influenced by the reactivity of the monomers. The electron-withdrawing nature of the two fluorine atoms in this compound activates the aromatic ring towards nucleophilic attack, a prerequisite for the polyetherification reaction. The presence of the methyl group on the other phenyl ring is not expected to have a significant direct electronic effect on the reaction center.

The introduction of this compound would have a profound impact on the macromolecular architecture. As mentioned, it would create a non-linear polymer chain. This can lead to the formation of amorphous materials with potentially lower melting points and glass transition temperatures compared to their linear counterparts, although the bulky pendant group might restrict chain mobility and thus influence the glass transition temperature. The specific architecture would be a copolymer with a random distribution of the kinked units, depending on the feed ratio of the monomers.

Role in the Formulation of Functional Coatings and Adhesives

PAEK-based materials are known for these properties. By tuning the polymer structure with this compound to create more soluble and amorphous derivatives, it would be possible to formulate solution-processable coatings and adhesives. The presence of the benzophenone (B1666685) moiety itself can be advantageous, as benzophenones are known photoinitiators and could potentially be used to formulate UV-curable coatings and adhesives with enhanced cross-linking.

Development of Specialty Chemicals and Advanced Functional Materials

Beyond its use as a monomer, this compound can serve as a building block for a variety of specialty chemicals. The reactive fluorine atoms can be displaced by other nucleophiles to introduce a range of functional groups. This could lead to the synthesis of:

Novel Bisphenols: Reaction with an excess of a dihydric phenol (B47542) could yield a new bisphenol monomer containing a pendant methylbenzoyl group. This new bisphenol could then be used in the synthesis of other high-performance polymers like polycarbonates or polyesters.

Functionalized Small Molecules: The core structure of this compound could be modified to create molecules for applications in areas like organic electronics or as additives for other polymers. The combination of fluorine atoms and a ketone group can influence the electronic properties of such molecules.

The development of advanced functional materials from polymers incorporating this monomer is also a possibility. For instance, the introduction of fluorine generally lowers the dielectric constant of a material, which is a critical property for microelectronics applications. bldpharm.com

Structure-Property Relationships in Materials Derived from the Compound

The relationship between the chemical structure of a monomer and the properties of the resulting polymer is a fundamental concept in materials science. For polymers derived from this compound, the following structure-property relationships can be anticipated:

Thermal Properties: The introduction of the non-linear, bulky pendant group is expected to lower the melting temperature (Tm) by disrupting the crystal lattice. The effect on the glass transition temperature (Tg) is more complex; while the increased chain flexibility from the meta-linkage might lower it, the bulky pendant group could restrict segmental motion and raise it.

Solubility: A significant improvement in solubility in common organic solvents is expected due to the decrease in crystallinity and the introduction of the less polar methyl group. researchgate.net

Mechanical Properties: The reduced crystallinity would likely lead to a decrease in stiffness (modulus) and an increase in toughness and ductility compared to highly crystalline PAEKs.

Dielectric Properties: The presence of fluorine atoms is known to lower the dielectric constant and dielectric loss of polymers, which would be beneficial for applications in high-frequency electronics. bldpharm.com

| Structural Feature | Anticipated Effect on Polymer Property | Rationale |

|---|---|---|

| 3,5-Difluoro Substitution Pattern | - Kinked polymer backbone

| Disruption of chain symmetry and packing. |

| Pendant 3'-Methylbenzoyl Group | - Increased free volume

| Bulky side group hinders chain packing. |

| Fluorine Atoms | - Lower dielectric constant

| High electronegativity and strong C-F bond. |

| Ketone Linkage | - Good mechanical strength

| Contributes to chain rigidity and strong intermolecular interactions. |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecule.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment and Connectivity

¹H NMR: The proton NMR spectrum of 3,5-Difluoro-3'-methylbenzophenone is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the 3,5-difluorophenyl ring will appear as multiplets due to coupling with the fluorine atoms. The protons on the m-tolyl ring will also appear as multiplets in the aromatic region. The methyl group will present as a singlet, likely in the range of 2.3-2.5 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 195-198 ppm. rsc.org The carbons in the difluorinated ring will show characteristic C-F coupling constants. The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The methyl carbon will have a signal at approximately 21 ppm. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.

Predicted NMR Data Summary:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (Aromatic) | 7.0 - 7.8 | m |

| ¹H (Methyl) | 2.3 - 2.5 | s |

| ¹³C (C=O) | 195 - 198 | s |

| ¹³C (Aromatic C-F) | 160 - 165 | d |

| ¹³C (Aromatic C-H) | 110 - 140 | d |

| ¹³C (Aromatic C-q) | 135 - 145 | t |

| ¹³C (Methyl) | ~21 | q |

| ¹⁹F | -105 to -115 | t |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the two aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between the protons on the two aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group, typically in the region of 1650-1670 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations will appear as strong bands in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations often give strong Raman signals. The carbonyl stretch is also Raman active. For related difluorobenzophenones, Raman spectra have been reported and can be used for comparison. youtube.com

Expected Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1650 - 1670 | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₄H₁₀F₂O), the expected exact mass is approximately 232.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 232 would be expected. The fragmentation of benzophenones typically involves cleavage at the carbonyl group. Expected fragment ions would include the benzoyl cation derived from the m-tolyl ring at m/z 119 (C₈H₇O⁺) and the 3,5-difluorobenzoyl cation at m/z 141 (C₇H₃F₂O⁺). Further fragmentation of these ions would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone (B1666685) and its derivatives are known to exhibit characteristic UV absorption bands.

The UV spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show two main absorption bands. A strong band corresponding to a π → π* transition of the conjugated aromatic system is expected in the range of 250-280 nm. A weaker band for the n → π* transition of the carbonyl group would likely appear at longer wavelengths, around 330-350 nm. The position and intensity of these bands are influenced by the substituents on the aromatic rings. sigmaaldrich.comscbt.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would determine the precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as C-H···F or π-π stacking interactions. The crystal structure of the parent benzophenone is well-known and serves as a reference. cymitquimica.com

Advanced Spectroscopic Techniques for Photophysical Characterization

The study of the photophysical properties of a molecule like this compound, which belongs to the aromatic ketone family, relies on a suite of advanced spectroscopic techniques. These methods are crucial for understanding how the molecule interacts with light and dissipates the absorbed energy, which is fundamental to its potential applications in areas like photochemistry and materials science. Benzophenone and its derivatives are well-known for their rich photochemistry, which is governed by the dynamics of their excited electronic states. bgsu.edunih.govkfupm.edu.sa

Fluorescence spectroscopy is a primary tool for investigating the emissive properties of a molecule. When a molecule absorbs a photon of light, it is promoted to an excited electronic state. For many molecules, one of the relaxation pathways from the lowest excited singlet state (S₁) to the ground state (S₀) involves the emission of a photon, a process known as fluorescence.

The fluorescence spectrum provides information about the energy difference between the S₁ and S₀ states. The intensity of the fluorescence is related to the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For benzophenone derivatives, fluorescence is often weak because another process, intersystem crossing to the triplet state, is highly efficient. preprints.org However, measuring the fluorescence is still a critical step in a full photophysical characterization. The quantum yield can be determined either by an absolute method using an integrating sphere or, more commonly, by a relative method. The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

While specific data for this compound is unavailable, a hypothetical table for its fluorescence properties in a given solvent would look like this:

Table 1: Hypothetical Fluorescence Properties of this compound

| Parameter | Value |

| Excitation Wavelength (λex) | e.g., 340 nm |

| Emission Maximum (λem) | e.g., 450 nm |

| Fluorescence Quantum Yield (Φf) | e.g., < 0.01 |

| Solvent | e.g., Acetonitrile |

Note: The values in this table are illustrative and not based on experimental data for the specified compound.

To gain a deeper understanding of the processes that occur after light absorption, time-resolved spectroscopic techniques are employed. These methods allow for the observation of short-lived excited states and the measurement of their lifetimes.

Transient Absorption Spectroscopy: This is a powerful pump-probe technique used to study the excited states of molecules. A short, intense "pump" pulse excites the sample, and a second, weaker "probe" pulse, delayed in time, measures the absorption of the sample at different wavelengths. The difference in absorption between the excited and unexcited sample is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

For a benzophenone derivative, transient absorption spectroscopy would be used to observe the initial singlet excited state (S₁) and its rapid conversion to the triplet excited state (T₁). bgsu.edu The spectra would reveal the absorption characteristics of these transient species. By monitoring the decay of the S₁ absorption and the rise of the T₁ absorption, the rate of intersystem crossing can be determined. The subsequent decay of the T₁ state, which can occur on timescales from nanoseconds to microseconds, can also be monitored to understand its reactivity. edinst.comresearchgate.net

The data obtained from transient absorption spectroscopy is often presented as a series of spectra at different time delays or as kinetic traces at specific wavelengths. A hypothetical data table summarizing findings for this compound might include:

Table 2: Hypothetical Excited State Properties of this compound from Transient Absorption Spectroscopy

| Excited State | Absorption Maximum (λmax) | Lifetime (τ) |

| Singlet (S₁) | e.g., 570 nm | e.g., ~10 ps |

| Triplet (T₁) | e.g., 530 nm | e.g., > 1 µs |

Note: The values in this table are illustrative, based on typical values for benzophenone derivatives, and are not experimental data for the specified compound. bgsu.edu

The substitution pattern of 3,5-difluoro and 3'-methyl groups on the benzophenone core would be expected to influence the energies and lifetimes of the excited states, making the experimental determination of these parameters for this specific compound a valuable scientific endeavor.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, a process that determines the lowest energy, and therefore most stable, three-dimensional structure of a molecule. stackexchange.com This is achieved by calculating the energy and forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. umass.edu

A hypothetical table of results from such a calculation is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 3,5-Difluoro-3'-methylbenzophenone This data is illustrative and based on typical values for similar compounds.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| Dihedral Angle (Ring 1 - C=O - Ring 2) | 55.2° |

| C-F Bond Length (average) | 1.35 Å |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

An FMO analysis for this compound would reveal how the substituents affect these frontier orbitals. The electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise them. The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is often centered around the carbonyl carbon in benzophenones, making it susceptible to attack by nucleophiles. The HOMO is typically distributed across the phenyl rings.

Table 2: Hypothetical FMO Analysis Data for this compound This data is illustrative and based on general principles of FMO theory.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.8 eV | Phenyl ring with methyl group |

| LUMO | -1.9 eV | Carbonyl group and difluorinated phenyl ring |

Reaction Pathway Modeling and Transition State Geometries

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states. iitb.ac.in Methods like the Nudged Elastic Band (NEB) or quadratic synchronous transit (QST) are used to locate the transition state structure on the potential energy surface. numberanalytics.com The energy of this transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, one could model its reduction, a common reaction for ketones. This reaction involves the addition of a hydride ion to the carbonyl carbon. Computational modeling could map the entire reaction pathway, from the approach of the hydride source to the formation of the corresponding alcohol. The geometry of the transition state would reveal the precise arrangement of atoms at the peak of the energy barrier. Understanding these pathways is crucial for designing new catalysts or predicting reaction outcomes. iitb.ac.in

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of molecules and their interactions with their environment, such as a solvent. mdpi.comoup.com

An MD simulation of this compound, likely in a solvent box of water or an organic solvent, would reveal the range of conformations it adopts at a given temperature. nih.govmdpi.com The key dynamic feature would be the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. The simulation would show how these rings twist and turn, providing a distribution of the dihedral angles. This conformational landscape is critical for understanding how the molecule might bind to a biological target or a catalyst. researchgate.net

In Silico Approaches for Predicting Chemical Behavior and Interactions with Other Molecules

In silico methods encompass a broad range of computational techniques used to predict the properties and interactions of molecules. This can include Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, and molecular docking, which predicts the preferred orientation of one molecule when bound to another. scielo.br

For this compound, in silico studies could predict its potential as a UV filter, a common application for benzophenone (B1666685) derivatives. nih.gov By calculating properties like its molecular electrostatic potential, one could predict how it would interact with other molecules, such as DNA, which is a key consideration for the safety of sunscreen agents. nih.gov Molecular docking simulations could be used to predict its binding affinity to various proteins, which could suggest potential pharmacological applications.

Computational Studies Applied to Photochemistry (e.g., Excited State Calculations, Photodynamics)

Benzophenones are well-known for their rich photochemistry, which is governed by the behavior of their electronic excited states. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying these excited states. acs.orgbris.ac.uk These calculations can predict the energies of the singlet (S) and triplet (T) excited states and the probabilities of transitions between them, such as absorption, fluorescence, phosphorescence, and intersystem crossing (ISC). acs.orgnih.gov

For this compound, TD-DFT calculations would be crucial for understanding its photochemical behavior. acs.org Benzophenones typically undergo efficient intersystem crossing from the first excited singlet state (S1) to a triplet state (T1). rsc.org Calculations can determine the rate of this process and identify the nature of the key excited states involved (e.g., n→π* or π→π*). This information is vital for applications in photopolymerization, where the triplet state acts as the photoinitiator. researchgate.net The substitution pattern of the fluorine and methyl groups would influence the energies of these excited states and, consequently, the photochemical properties. mdpi.com

Table 3: Hypothetical Excited State Properties of this compound from TD-DFT This data is illustrative and based on known properties of benzophenone derivatives.

| State | Excitation Energy (eV) | Character |

|---|---|---|

| S1 | 3.45 | n→π* |

| T1 | 3.15 | n→π* |

| T2 | 3.60 | π→π* |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.